molecular formula C11H14BrN B1375100 1-(3-Bromopropyl)indoline CAS No. 768297-88-7

1-(3-Bromopropyl)indoline

Cat. No.: B1375100
CAS No.: 768297-88-7
M. Wt: 240.14 g/mol
InChI Key: AUCOOHTWUASKDH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)indoline (CAS: 768297-88-7) is a bromoalkyl-substituted indoline derivative with the molecular formula C₁₁H₁₄BrN and a molecular weight of 240.15 g/mol . The compound features a 3-bromopropyl chain attached to the nitrogen atom of the indoline core, a bicyclic structure consisting of a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. This structural motif makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)indoline typically involves the reaction of indole with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions must be carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to streamline the process.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution Reactions

The bromine atom at the terminal position of the 3-bromopropyl chain is highly reactive in nucleophilic substitution (SN2) reactions. Key applications include:

Cyclization and Ring Formation

The bromopropyl side chain facilitates intramolecular cyclization under catalytic conditions:

AlCl₃-Catalyzed Cyclization

Heating with AlCl₃ in decalin induces cyclization to form julolidine derivatives (e.g., lilolidine) . This reaction proceeds via a carbocation intermediate, followed by electrophilic aromatic substitution.

Mechanism :

  • Bromide departure generates a carbocation at the propyl chain.

  • Intramolecular attack by the indoline nitrogen forms a six-membered ring.

Example :
1-(3-Bromopropyl)indoline → Lilolidine (72% yield) .

Coupling Reactions

The bromine atom participates in cross-coupling reactions:

Nickel-Catalyzed Sulfur Coupling

In the presence of Ni(PPh₃)₂Cl₂ and Mn, this compound reacts with polysulfanes to form disulfides or trisulfanes .

Table 2 : Sulfur coupling reactions

PolysulfaneCatalystProductRatio (Disulfide:Trisulfane)
1,4-di-t-butyltetrasulfaneNi(PPh₃)₂Cl₂Disulfide 3g 31:1 after 24 h

Vilsmeier-Haack Formylation

This compound undergoes formylation at the C7 position using POCl₃/DMF, yielding 1-(3-bromopropyl)-7-formylindoline (85% yield) . This aldehyde serves as a precursor for further derivatization (e.g., oximes, hydrazones).

Reduction and Hydrolysis

  • LAH Reduction : The carbonyl group in this compound-2,3-dione is reduced to a methylene group, producing This compound .

  • Ester Hydrolysis : Saponification of ester derivatives (e.g., methyl esters) yields carboxylic acids for bioactive molecule synthesis .

Structural Comparisons and Reactivity

Table 3 : Reactivity of this compound vs. analogs

CompoundReactivity ProfileKey Applications
This compoundHigh SN2 reactivity, cyclization-proneDrug intermediates, ligands
6-Bromoindoline-2,3-dioneElectrophilic aromatic substitutionAntibacterial agents
Isatin derivativesCondensation reactionsAnticancer agents

Synthetic Protocols

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 1-(3-Bromopropyl)indoline serves as a crucial intermediate in creating more complex organic molecules. Its reactivity allows for various substitution reactions, including nucleophilic substitutions where the bromine atom can be replaced by amines or thiols.
  • Study of Reaction Mechanisms : Researchers employ this compound to investigate reaction mechanisms and develop new synthetic methodologies. Its unique structure enables the exploration of diverse chemical reactions.
  • Pharmacological Potential : The compound is being studied for its potential as a pharmacophore in drug design. Its interactions with biological targets suggest possible applications in treating diseases such as cancer and infections.
  • Anticancer and Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit anticancer, antiviral, and antimicrobial activities. These properties are attributed to its ability to modulate cellular pathways involved in proliferation and apoptosis .
  • Influence on Biochemical Pathways : The compound interacts with various receptors, influencing biochemical pathways that are crucial for cell signaling and metabolism. This interaction profile makes it a candidate for further exploration in therapeutic contexts .

Case Study 1: Anticancer Research

A study demonstrated that derivatives of indole compounds, including this compound, showed significant activity against cancer cell lines. The mechanism involved the induction of apoptosis through modulation of specific signaling pathways .

Case Study 2: Antimicrobial Activity

Research indicated that this compound exhibited antimicrobial properties against several bacterial strains. The compound's ability to disrupt bacterial cell membranes was a key factor in its efficacy .

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)indoline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromopropyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromoalkyl-Substituted Indoles/Indolines

The following table compares 1-(3-Bromopropyl)indoline with related bromoalkyl-substituted indoles and indolines:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Structural Differences Reported Biological Activity Reference
This compound C₁₁H₁₄BrN 240.15 N-attached Indoline core with saturated ring Not explicitly reported
N-(3-Bromopropyl)indole C₁₁H₁₂BrN 238.13 N-attached Indole core (unsaturated heterocycle) Not reported
N-(4-Bromobutyl)indole C₁₂H₁₄BrN 252.16 N-attached Longer bromoalkyl chain (butyl vs. propyl) Not reported

Key Insights :

  • Chain Length : N-(4-Bromobutyl)indole’s extended alkyl chain could enhance lipophilicity, affecting membrane permeability and pharmacokinetics compared to the propyl chain in the target compound .

Bromo-Substituted Indoline Derivatives with Additional Functional Groups

Compound Name Molecular Features Key Modifications Biological Activity Reference
5-[2-[4-(Phenoxyalkyl)piperazinyl]propyl]indoline Piperazine and phenoxyalkyl substituents Bulky pharmacophore at C5 position α₁-Adrenoceptor antagonism (pA₂ > 7.50)
(5-Bromoindolin-1-yl)(cyclopropyl)methanone Cyclopropyl ketone at N1, bromine at C5 Dual functionalization (Br, ketone) Autophagy inhibition (89% yield in synthesis)
6-Bromo-1-cyclopropylindoline-2,3-dione Cyclopropyl group, dione moiety at C2/C3 Oxidized indoline core Topoisomerase inhibition (structural analog)

Key Insights :

  • Pharmacological Activity: The addition of a piperazine-phenoxyalkyl group in ’s compounds enhances α₁-AR antagonism, a property absent in this compound due to its simpler structure .
  • Functional Group Impact : Bromine placement (e.g., C5 in vs. N-propyl in the target compound) and auxiliary groups (e.g., ketones, diones) critically modulate bioactivity, highlighting the importance of substitution patterns .

Bromopropyl-Substituted Heterocycles with Non-Indoline Cores

Compound Name Core Structure Molecular Formula Applications/Synthesis Insights Reference
1-(3-Bromopropyl)-3-methylimidazolium bromide Imidazolium ionic liquid C₇H₁₂Br₂N₂ Catalyst in nanocomposites for pollutant adsorption
1-(3-Bromopropyl)pyrrole Pyrrole C₇H₁₀BrN Lab reagent (Apollo Scientific catalog)
6-(3-Bromopropyl)imidazothiazole Imidazo[2,1-b]thiazole C₈H₁₀BrN₂S No explicit activity reported

Key Insights :

  • Diverse Applications : While this compound’s applications remain underexplored, analogs like the imidazolium ionic liquid in are utilized in environmental catalysis, demonstrating how core heterocycle identity dictates functional roles .
  • Synthetic Utility : The bromopropyl chain is a common alkylating agent in heterocyclic chemistry, enabling cross-coupling or nucleophilic substitution reactions across diverse scaffolds .

Critical Analysis of Structural-Activity Relationships

  • Chain Length and Position : Shorter chains (e.g., propyl) may optimize steric compatibility in drug-receptor interactions, whereas longer chains (e.g., butyl) could enhance lipid solubility .
  • Heterocycle Core : Saturated indoline derivatives (e.g., ) often exhibit improved metabolic stability over unsaturated indoles, which are prone to oxidation .
  • Substituent Effects : Auxiliary groups like sulfonates () or piperazines () introduce hydrogen-bonding or charge interactions, crucial for target engagement .

Biological Activity

1-(3-Bromopropyl)indoline is a compound that has garnered attention in scientific research due to its diverse biological activities. As a derivative of indole, this compound exhibits potential interactions with various biological targets, influencing several biochemical pathways. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bromopropyl group attached to the indoline structure. Its chemical formula is C12H14BrNC_{12}H_{14}BrN, and it has a molecular weight of 252.15 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Target Interactions

This compound primarily interacts with the D2 dopamine receptor , a critical target in neurological processes. The binding occurs at the allosteric site, influencing dopamine signaling pathways that regulate mood, reward, and motor control.

Biochemical Pathways

This compound is involved in the tryptophan metabolism pathway , which is essential for synthesizing neurotransmitters such as serotonin. Its interaction with cytochrome P450 enzymes suggests a role in drug metabolism, potentially affecting the pharmacokinetics of other therapeutic agents.

Cellular Effects

Research indicates that this compound can modulate various cellular processes, including:

  • Cell Signaling : It activates or inhibits signaling pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation.
  • Gene Expression : The compound influences gene expression profiles linked to cell survival and apoptosis.

Dosage-Dependent Effects

Studies on animal models have demonstrated that the effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects on cellular function and signaling pathways.
  • High Doses : Potential cytotoxic effects observed, necessitating careful dosage management in therapeutic applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that this compound may possess intrinsic antimicrobial properties that warrant further investigation .

Anti-inflammatory Properties

Investigations into indoline-based compounds have also highlighted their potential as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both implicated in inflammatory processes. In vitro studies have shown that these compounds can reduce inflammation markers, suggesting therapeutic potential for inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Initial evaluations indicate that it has a moderate affinity for its targets and shows stability under standard laboratory conditions. However, degradation over time may affect long-term efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromopropyl)indoline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of indoline derivatives using 1,3-dibromopropane or bromopropylating agents. Optimization involves controlling stoichiometry (e.g., molar ratios of indoline to bromopropyl reagents) and reaction temperature (60–80°C in polar aprotic solvents like DMF) . Catalysts such as triethylamine or K₂CO₃ are used to neutralize HBr byproducts, enhancing reaction efficiency . Monitoring via TLC or HPLC ensures completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Look for triplet signals at δ 3.4–3.6 ppm (CH₂Br protons) and aromatic protons (δ 6.5–7.2 ppm) from the indoline moiety .
  • X-ray Crystallography : Resolves bond angles (e.g., C-Br bond length ~1.9–2.0 Å) and confirms stereochemistry .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 273 for C₁₁H₁₃BrN) validate molecular weight .

Q. What safety protocols are essential when handling this compound, given its hazardous properties?

  • Methodological Answer : Refer to GHS hazard codes (e.g., H315, H319 for skin/eye irritation; H335 for respiratory irritation). Use fume hoods, nitrile gloves, and safety goggles. Neutralize waste with sodium bicarbonate before disposal. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR or XRD data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃ shifting proton signals) or crystal polymorphism. Validate data by:

  • Comparing with computational simulations (DFT for NMR chemical shifts) .
  • Re-crystallizing samples under controlled conditions (e.g., slow evaporation in ethyl acetate) to isolate pure polymorphs .
  • Cross-referencing with crystallographic databases (CCDC entries) for bond-length consistency .

Q. What mechanistic insights explain the regioselectivity of this compound in alkylation reactions?

  • Methodological Answer : The bromopropyl group acts as an electrophile, targeting the indoline nitrogen due to its lone pair availability. Steric hindrance from the indoline’s fused ring system directs substitution to the terminal carbon of the bromopropyl chain. Kinetic studies (e.g., monitoring intermediates via LC-MS) and computational modeling (e.g., Fukui indices for nucleophilicity) clarify regioselectivity .

Q. How can computational methods predict the stability of this compound under varying pH or solvent conditions?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Hydrolysis susceptibility : Energy barriers for SN2 reactions in aqueous environments.
  • Solvent effects : Polarizable continuum models (PCM) simulate stability in solvents like methanol or acetonitrile .
  • pKa prediction : Software like ACD/Labs estimates protonation states affecting reactivity .

Q. What strategies can mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Common byproducts (e.g., di-alkylated indoline or HBr adducts) are minimized by:

  • Stepwise addition : Slow introduction of bromopropylating agents to avoid excess.
  • Scavengers : Molecular sieves or silica gel to absorb HBr .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound .

Properties

IUPAC Name

1-(3-bromopropyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCOOHTWUASKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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